molecular formula C13H19N5O3S B2665025 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 1211615-76-7

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No. B2665025
CAS RN: 1211615-76-7
M. Wt: 325.39
InChI Key: IPRHDMRDPYFODK-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O3S and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamides are versatile intermediates in organic synthesis. They have been used in solid-phase synthesis methods leading to structural rearrangements, such as the unexpected formation of pyrrolidin-3-ones from threonine and serine-based sulfonamides (Králová et al., 2019). This highlights their utility in accessing diverse heterocyclic structures, which are crucial in developing new materials and bioactive molecules.

Antimicrobial Applications

Sulfonamides containing heterocyclic compounds have shown significant antibacterial activity. For instance, novel heterocyclic compounds with a sulfonamido moiety have been synthesized and evaluated for their antibacterial efficacy, showing potential as antibacterial agents (Azab et al., 2013). These findings underscore the relevance of sulfonamide compounds in the development of new antimicrobial strategies.

Metal Coordination and Supramolecular Chemistry

The ability of sulfonamide derivatives to act as ligands for metal coordination has been explored, revealing their potential in forming complex structures with metals. This aspect is crucial for developing catalytic systems and materials with novel properties. For instance, the coordination behavior of N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides with metals has been characterized, offering insights into their supramolecular structures and potential applications in catalysis and material science (Jacobs et al., 2013).

Organic Synthesis and Catalysis

Sulfonamides have been utilized as precatalysts in various organic transformations, including the transfer hydrogenation of ketones. This application is instrumental in developing efficient and green synthetic methodologies for organic compounds. For example, N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been synthesized and used as precatalysts for the transfer hydrogenation of ketones, demonstrating their utility in organic synthesis and catalysis (Ruff et al., 2016).

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-3-10-22(20,21)15-8-9-18-13(19)17(2)12(16-18)11-6-4-5-7-14-11/h4-7,15H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRHDMRDPYFODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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